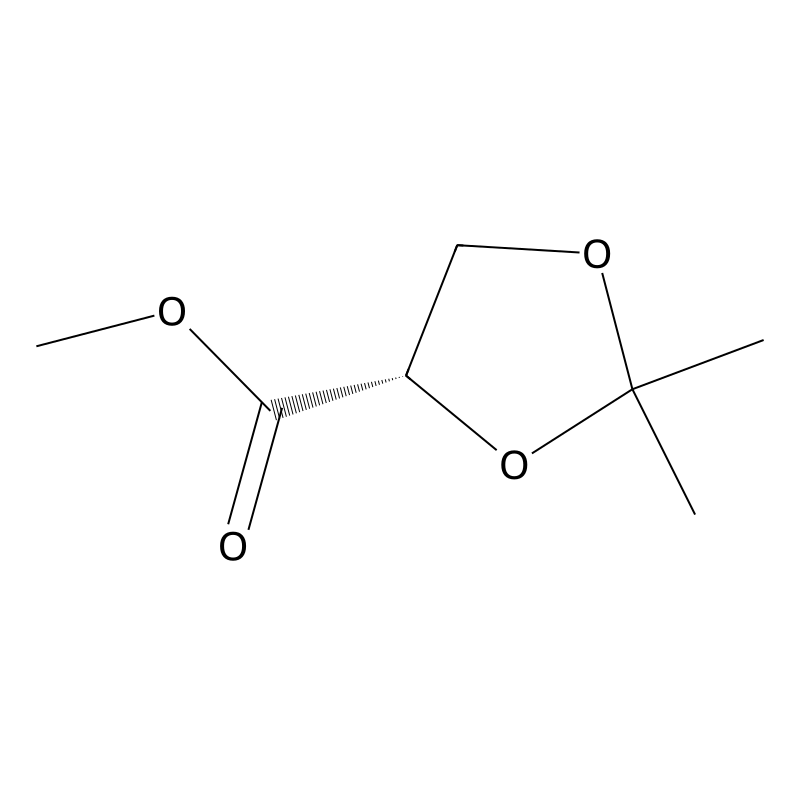

(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate (CAS 60456-21-5) is an enantiopure, acetonide-protected chiral building block derived from the chiral pool. Featuring a highly reactive methyl ester and a stable 1,3-dioxolane ring, it serves as a foundational precursor for the synthesis of complex chiral molecules, including marine algal toxins like gymnodimine and the bacterial quorum-sensing autoinducer precursor (S)-DPD . For industrial and pharmaceutical procurement, the compound’s precise (S)-configuration and optimal oxidation state at the carbonyl carbon make it a preferred starting material for stereoselective nucleophilic acyl substitutions, controlled reductions, and chain-elongation reactions where maintaining high optical purity is non-negotiable .

Generic substitution with unprotected methyl (S)-glycerate or the corresponding primary alcohol ((S)-solketal) introduces severe synthetic and economic liabilities during scale-up. Unprotected glycerates possess free hydroxyl groups that rapidly quench organometallic reagents (such as Grignard or organolithium reagents) through parasitic acid-base reactions, requiring massive reagent excesses and leading to complex, low-yield mixtures [1]. Substituting with (S)-solketal necessitates an initial, harsh oxidation step to reach the required carbonyl oxidation state, which frequently induces partial racemization at the sensitive α-stereocenter. Furthermore, replacing the methyl ester with an ethyl ester increases steric hindrance at the carbonyl carbon, requiring higher reaction temperatures for nucleophilic attack, which further risks epimerization and reduces overall process yield [1].

Product-Specific Quantitative Evidence Guide for (S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Grignard Reaction Efficiency and Atom Economy

The acetonide protection in (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is critical for efficient carbon-carbon bond formation during procurement and scale-up. When subjected to Grignard reagents (e.g., in the synthesis of DPD precursors), the protected ester undergoes clean nucleophilic acyl substitution [1]. In contrast, using unprotected methyl (S)-glycerate as a cheaper generic substitute results in the immediate consumption of two equivalents of the organometallic reagent merely to deprotonate the 1,2-diol system. This parasitic quenching not only wastes expensive reagents but also drastically reduces the yield of the desired ketone product, making the acetonide-protected form essential for commercially viable manufacturing [1].

| Evidence Dimension | Organometallic reagent consumption for C-C bond formation |

| Target Compound Data | 1 equivalent required (clean acyl substitution) |

| Comparator Or Baseline | Unprotected methyl (S)-glycerate (>3 equivalents required due to diol deprotonation) |

| Quantified Difference | >66% reduction in organometallic reagent waste |

| Conditions | Grignard addition (e.g., 1-propynylmagnesium bromide) at low temperatures |

Eliminates parasitic reagent consumption, significantly lowering raw material costs and improving yield in scale-up syntheses.

Stereocenter Preservation vs. Solketal Oxidation

For synthetic pathways requiring a carbonyl carbon at the C1 position, (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate provides the correct oxidation state directly from the chiral pool[1]. If the primary alcohol (S)-solketal is procured as a substitute, it must undergo a sensitive oxidation step (e.g., Swern oxidation) to form the corresponding aldehyde. This intermediate is notoriously prone to racemization at the α-stereocenter due to enolization. By sourcing the methyl ester, chemists bypass the oxidation step entirely, allowing direct conversion to ketones or amides while strictly preserving the >98% enantiomeric excess (ee) of the starting material [1].

| Evidence Dimension | Enantiomeric excess (ee) retention during downstream processing |

| Target Compound Data | Maintains >98% ee (no oxidation step required) |

| Comparator Or Baseline | (S)-Solketal (high risk of partial racemization during required primary alcohol oxidation) |

| Quantified Difference | Eliminates the primary source of stereochemical degradation |

| Conditions | Synthesis of α-chiral ketones or aldehydes |

Ensures high optical purity of the final API or intermediate by avoiding a historically problematic and racemization-prone oxidation step.

Reactivity Profile: Methyl vs. Ethyl Ester

The procurement choice of the methyl ester over the ethyl ester variant ((S)-ethyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate) is driven by the superior leaving group ability and reduced steric profile of the methoxide ion. During sensitive amidations (e.g., Weinreb amide formation) or controlled reductions, the methyl ester reacts more rapidly and at lower temperatures (typically -78 °C to -20 °C) [1]. The ethyl ester often requires higher temperatures or extended reaction times to achieve full conversion, which increases the thermal degradation risk and the probability of epimerization of the adjacent stereocenter [1].

| Evidence Dimension | Nucleophilic acyl substitution reactivity |

| Target Compound Data | High conversion at low temperatures (-78 °C to -20 °C) |

| Comparator Or Baseline | Ethyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (requires higher temperatures/longer times) |

| Quantified Difference | Faster kinetics and lower required activation energy |

| Conditions | Weinreb amide formation or controlled DIBAL-H reduction |

Allows for milder reaction conditions, which is critical for preventing thermal degradation and epimerization of the sensitive chiral center.

Enantiopure Synthesis of Autoinducer-2 (AI-2) Precursors

(S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is the premier starting material for the chemical synthesis of enantiopure (S)-4,5-dihydroxy-2,3-pentanedione (DPD) [1]. Its protected diol and reactive ester allow for direct alkynylation or Grignard addition, forming the carbon skeleton of DPD without the stereochemical loss associated with oxidizing solketal substitutes.

Chiral Building Block for Marine Toxins and Complex Macrolides

The compound is extensively used to construct the tetrahydrofuran subunits of complex natural products, such as the marine algal toxin (−)-gymnodimine. The methyl ester serves as a reliable electrophile for chain elongation, while the acetonide group ensures the 1,2-diol remains fully protected during subsequent multi-step synthetic sequences.

Preparation of Enediones and Cyclopentenone Derivatives

By reacting the methyl ester with reagents like dimethyl methylphosphonate and BuLi, it acts as a highly efficient precursor for enediones . The superior leaving group ability of the methyl ester (compared to ethyl variants) ensures high yields in these Horner-Wadsworth-Emmons-type precursor syntheses, which are subsequently cyclized into functionalized cyclopentenones.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types